Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate CAS number
Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate CAS number
An In-depth Technical Guide to Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate
Introduction
Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its rigid, fused ring system, composed of a thiophene and a pyridine ring, offers a unique three-dimensional structure that is attractive for designing novel therapeutic agents. The presence of a bromine atom and an ethyl ester group provides two distinct points for chemical modification, making it a versatile scaffold for creating libraries of new compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
The fundamental properties of Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate are crucial for its identification, handling, and application in chemical synthesis.
| Property | Value |
| CAS Number | 1234615-97-4[1] |
| Molecular Formula | C₁₀H₈BrNO₂S[1] |
| Molecular Weight | 286.15 g/mol [1] |
| IUPAC Name | ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate[1] |
| Canonical SMILES | CCOC(=O)C1=CC2=CC(=CN=C2S1)Br[1] |
| InChI | InChI=1S/C10H8BrNO2S/c1-2-14-10(13)8-4-6-3-7(11)5-12-9(6)15-8/h3-5H,2H2,1H3[1] |
| Physical State | Solid (inferred)[1] |
Structural Characteristics
The core of this molecule is the thieno[2,3-b]pyridine bicyclic system. This scaffold is characterized by:
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A thiophene ring fused to a pyridine ring . The presence of both a sulfur atom in the thiophene ring and a nitrogen atom in the pyridine ring imparts unique electronic properties and potential for hydrogen bonding.[1]
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A bromine atom at the 5-position of the pyridine ring, which serves as a key handle for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. This position is an electrophilic site.[1]
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An ethyl ester group at the 2-position of the thiophene ring. This group influences the molecule's polarity and can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, such as amides.[1]
These structural features are critical determinants of the compound's reactivity and its potential for interaction with biological targets.[1]
Synthesis and Reactivity
The synthesis of thieno[2,3-b]pyridine derivatives typically involves multi-step sequences to construct the fused heterocyclic core. A common and effective method is the reaction of a substituted pyridine with a thiophene precursor.
Proposed Synthetic Protocol
A plausible synthesis for Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate can be adapted from established methods for similar structures, such as the reaction of a chloropyridine carboxaldehyde with ethyl thioglycolate.[2]
Step 1: Formation of the Thienopyridine Core
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To a solution of sodium ethoxide (NaOEt) in N,N-dimethylformamide (DMF) at 0°C, add ethyl thioglycolate dropwise.
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Stir the mixture for 30 minutes at 0°C to form the sodium salt of ethyl thioglycolate.
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Add a solution of 5-bromo-2-chloro-3-pyridinecarboxaldehyde in DMF to the reaction mixture.
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Heat the mixture to 120°C and stir overnight.
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After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate.
Causality Behind Experimental Choices:
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Sodium Ethoxide: A strong base is required to deprotonate the α-carbon of ethyl thioglycolate, forming a nucleophilic thiolate that initiates the cyclization reaction.
-
DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr (Nucleophilic Aromatic Substitution) and subsequent cyclization steps.
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Heating: The reaction requires elevated temperatures to overcome the activation energy for the cyclization and aromatization steps.
Caption: General synthetic workflow for Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate.
Reactivity
The reactivity of this molecule is dominated by its two functional groups:
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Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position is readily displaced by various aryl, heteroaryl, or alkyl groups using a palladium catalyst and a suitable boronic acid or ester. This is a powerful method for generating molecular diversity. For instance, related 3-bromothieno[3,2-b]pyridine-2-carboxylates have been successfully used in Suzuki-Miyaura couplings to synthesize novel compounds with potential antitumor activity.[3]
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Ester Hydrolysis/Amidation: The ethyl ester at the 2-position can be easily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting acid can then be coupled with amines to form a wide range of amides, a common functional group in many drug molecules.
Applications in Research and Drug Development
The thieno[2,3-b]pyridine scaffold and its isomers are privileged structures in medicinal chemistry due to their resemblance to purines and other biologically important heterocycles.
As a Scaffold in Medicinal Chemistry
Thienopyridines are being investigated for a wide range of therapeutic applications. For example, derivatives of the isomeric thieno[3,2-b]pyridine have been explored as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGlu5).[4] These modulators have potential applications in treating Parkinson's disease, fragile X syndrome, and various psychiatric disorders.[4] The core's rigidity helps in presenting substituents in a well-defined spatial orientation for optimal interaction with protein binding sites.
Antitumor Research
Research on the isomeric methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates has demonstrated their potential as antitumor agents.[3] These compounds have shown growth inhibition in triple-negative breast cancer cell lines, suggesting that the thienopyridine core could be a valuable starting point for the development of new anticancer drugs.[3] Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate serves as an ideal starting material for synthesizing libraries of such compounds for screening.
Caption: Role of the scaffold in drug discovery workflow.
Safety and Handling
While a specific Safety Data Sheet (SDS) for Ethyl 5-bromothieno[2,3-b]pyridine-2-carboxylate is not detailed in the provided results, general precautions for handling similar brominated heterocyclic compounds should be followed. Based on the SDS for 5-Bromopyridine-2-carbaldehyde, the following measures are recommended:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5]
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Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5]
Potential Hazards (inferred from similar compounds):
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May be harmful if swallowed, in contact with skin, or if inhaled.[5][6]
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May cause skin and eye irritation.[5]
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May cause respiratory irritation.[5]
Structurally Related Compounds
Understanding the properties of structurally related compounds can provide valuable insights into the structure-activity relationships of this chemical class.
| Compound Name | CAS Number | Key Structural Difference |
| Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate | 1234616-31-9[1][7] | Presence of an amino group at the 3-position.[1] |
| Ethyl 3-bromothieno[2,3-b]pyridine-2-carboxylate | 72832-23-6[1] | Bromine atom is at the 3-position instead of the 5-position.[1] |
The addition of an amino group, as in Ethyl 3-amino-5-bromothieno[2,3-b]pyridine-2-carboxylate, introduces a nucleophilic site and hydrogen-bonding capability, which can significantly alter the compound's biological activity and physical properties.[1] The position of the bromine atom also dramatically affects the electronic distribution within the molecule, influencing its reactivity in chemical transformations.[1]
References
-
Ethyl 5-bromopyridine-3-carboxylate | C8H8BrNO2 | CID 140785. PubChem. Available from: [Link]
- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents.
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Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. Available from: [Link]
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Ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate. Chemsrc. Available from: [Link]
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Ethyl 2-(3-Chloro-2-pyridinyl)-5-oxo-3-pyrazolidinecarboxylate | C11H12ClN3O3. PubChem. Available from: [Link]
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ethyl 5-oxo-5H-chromeno[4,3-b]pyridine-3-carboxylate. ChemSynthesis. Available from: [Link]
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Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. Available from: [Link]
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